molecular formula C20H24B2O4 B12555162 2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)- CAS No. 158780-80-4

2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)-

Cat. No.: B12555162
CAS No.: 158780-80-4
M. Wt: 350.0 g/mol
InChI Key: WRTIRXMBLZCZLZ-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C12H8B2O4. It is also known as bis(catecholato)diboron. This compound is characterized by its unique structure, which includes two boron atoms connected by a catechol ligand. It is a white to light yellow crystalline powder that is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- typically involves the reaction of catechol with boric acid. The reaction is usually carried out in an appropriate solvent under heating conditions. The reaction temperature and time can significantly affect the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or other boron-containing compounds .

Scientific Research Applications

2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl groups in 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications .

Properties

CAS No.

158780-80-4

Molecular Formula

C20H24B2O4

Molecular Weight

350.0 g/mol

IUPAC Name

5-tert-butyl-2-(5-tert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C20H24B2O4/c1-19(2,3)13-7-9-15-17(11-13)25-21(23-15)22-24-16-10-8-14(20(4,5)6)12-18(16)26-22/h7-12H,1-6H3

InChI Key

WRTIRXMBLZCZLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C=C2)C(C)(C)C)B3OC4=C(O3)C=C(C=C4)C(C)(C)C

Origin of Product

United States

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